molecular formula C17H20N2O3S B11170826 Ethyl 4-methyl-2-[(4-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[(4-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B11170826
M. Wt: 332.4 g/mol
InChI Key: YYMILCXNGXWKAA-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 g/mol . This compound is known for its unique structure, which includes a thiazole ring, an amide linkage, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-METHYL-2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-METHYL-2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4-methyl-2-(4-phenylbutanoylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H20N2O3S/c1-3-22-16(21)15-12(2)18-17(23-15)19-14(20)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,18,19,20)

InChI Key

YYMILCXNGXWKAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCCC2=CC=CC=C2)C

Origin of Product

United States

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